Organoleptic Differentiation: Onion–Garlic Profile vs. Beef–Meaty–Buttery Profiles of Methyl-Substituted and Oxathiolane Analogs
In the seminal IFF patent (US 4,472,445), five methyl(methylthioethyl) analogs were synthesized and evaluated organoleptically at defined ppm levels in foodstuffs [1]. The unsubstituted 1,3-dioxolane (CAS 16630-62-9, Example IV) is explicitly described as imparting 'an oniony, hydrolyzed vegetable protein-like and garlic aroma and taste profile at 0.1 ppm, causing it to be useful in garlic and onion flavored foodstuffs' [1]. This profile is quantitatively and qualitatively distinct from the closest dioxolane-ring-substituted analogs: the 4-methyl congener (Example III, CAS 59007-89-5) yields 'a bloody, roasted, hydrolyzed vegetable protein-like/meaty aroma with...cocoa taste nuances at 0.1 ppm', while the 4,5-dimethyl dioxolane (Example II) gives 'a meaty, hydrolyzed vegetable protein-like aroma with a hydrolyzed vegetable protein-like taste at 0.1 ppm', and the oxathiolane (Example I) gives 'a beef broth-like, meat extract-like...roasted and pot roast aroma and taste profile...at 0.01 ppm' [1].
| Evidence Dimension | Organoleptic character and effective use concentration in foodstuffs |
|---|---|
| Target Compound Data | Oniony, hydrolyzed vegetable protein-like and garlic aroma/taste; effective at 0.1 ppm |
| Comparator Or Baseline | 4-Methyl analog (CAS 59007-89-5): bloody, roasted, meaty/cocoa at 0.1 ppm. 4,5-Dimethyl dioxolane: meaty, HVP-like at 0.1 ppm. 4,5-Dimethyl oxathiolane: beef broth/meaty at 0.01 ppm |
| Quantified Difference | Qualitatively orthogonal flavor vectors (alliaceous vs. meaty/bloody/roasted) at identical or one-order-of-magnitude different use levels |
| Conditions | Organoleptic evaluation in foodstuff matrices; ppm levels based on total foodstuff weight (US 4,472,445 Table I) |
Why This Matters
A procurement decision for an onion/garlic flavor ingredient must specifically select the unsubstituted dioxolane (CAS 16630-62-9); substituting the 4-methyl or 4,5-dimethyl analog would introduce undesirable roasted-meaty or bloody-cocoa off-notes, requiring complete reformulation.
- [1] Vock, M. H. et al. (International Flavors & Fragrances Inc.). Methyl(methylthioethyl)-1,3-dioxolanes and oxathiolanes for augmenting or enhancing the aroma or taste of foodstuffs. U.S. Patent 4,472,445, September 18, 1984. View Source
